molecular formula C9H7NO3S B1297636 6-Methoxybenzothiazole-2-carboxylic acid CAS No. 946-13-4

6-Methoxybenzothiazole-2-carboxylic acid

Cat. No. B1297636
CAS RN: 946-13-4
M. Wt: 209.22 g/mol
InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-N
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Description

6-Methoxybenzothiazole-2-carboxylic acid is a chemical compound with the molecular formula C9H7NO3S . It has an average mass of 209.222 Da and a monoisotopic mass of 209.014664 Da .


Molecular Structure Analysis

The molecular structure of 6-Methoxybenzothiazole-2-carboxylic acid consists of a benzothiazole ring substituted with a methoxy group at the 6-position and a carboxylic acid group at the 2-position .


Physical And Chemical Properties Analysis

6-Methoxybenzothiazole-2-carboxylic acid has a molecular formula of C9H7NO3S, an average mass of 209.222 Da, and a monoisotopic mass of 209.014664 Da .

Scientific Research Applications

Chemical Synthesis and Characterization

6-Methoxybenzothiazole-2-carboxylic acid plays a pivotal role in chemical synthesis. A study by Meroni et al. (2009) explores the synthesis of 2-substituted-6-hydroxy and 6-methoxybenzothiazoles from ethyl 6-hydroxybenzothiazole-2-carboxylate, derived from 1,4-benzoquinone (Meroni, G., Rajabi, M., Ciana, P., Maggi, A., & Santaniello, E., 2009). Furthermore, Coelho and Campo (2017) discuss a methodology for 2-arylbenzothiazole preparation, employing carboxylic acids and disulfides, indicating the versatility of 6-methoxybenzothiazole-2-carboxylic acid in synthesizing diverse compounds (Coelho, F. L., & Campo, L., 2017).

Catalysis and Chemical Reactions

Zhang et al. (2010) demonstrated the use of a cobalt complex derived from 6-methoxybenzothiazole-2-carboxylate in catalyzing the carbonylation of benzyl chloride, producing over 90% yield of phenylacetic acid. This highlights its potential application in industrial chemical processes (Zhang, B., Li, J., Chen, W., Wang, Y., & Shi, Z., 2010).

properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKMYJZEGZZJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344421
Record name 6-methoxybenzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxybenzothiazole-2-carboxylic acid

CAS RN

946-13-4
Record name 6-methoxybenzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Is there information available about the Structure-Activity Relationship (SAR) of 6-methoxybenzothiazole-2-carboxylic acid and its analogs concerning TrmD inhibition?

A2: The provided research paper primarily focuses on resolving the crystal structure of TrmD with 6-methoxybenzothiazole-2-carboxylic acid. It does not explore the SAR of this compound or its analogs. [] Investigating how modifications to the structure of 6-methoxybenzothiazole-2-carboxylic acid affect its binding affinity and inhibitory potency towards TrmD would be an interesting avenue for future research. This information could be valuable for designing more potent and selective TrmD inhibitors.

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